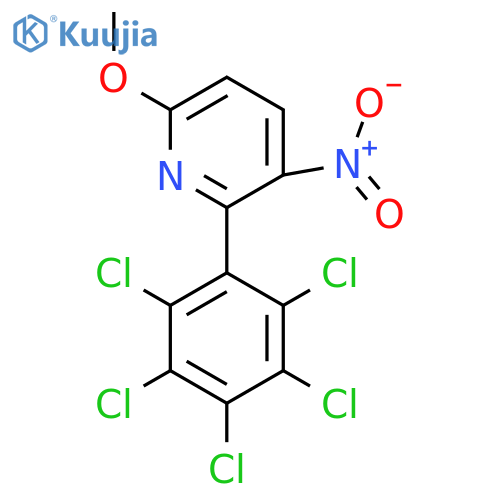

Cas no 1361515-59-4 (6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)

1361515-59-4 structure

商品名:6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine

CAS番号:1361515-59-4

MF:C12H5Cl5N2O3

メガワット:402.444698095322

CID:4968933

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine

-

- インチ: 1S/C12H5Cl5N2O3/c1-22-5-3-2-4(19(20)21)12(18-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3

- InChIKey: SASKSPIXCPEYIH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(=CC=C(N=1)OC)[N+](=O)[O-])Cl)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 397

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 5.8

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013028630-500mg |

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |

1361515-59-4 | 97% | 500mg |

839.45 USD | 2021-06-22 | |

| Alichem | A013028630-250mg |

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |

1361515-59-4 | 97% | 250mg |

480.00 USD | 2021-06-22 | |

| Alichem | A013028630-1g |

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine |

1361515-59-4 | 97% | 1g |

1,475.10 USD | 2021-06-22 |

6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

1361515-59-4 (6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 152840-81-8(Valine-1-13C (9CI))

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬